(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid
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Overview
Description
(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro, methoxy, and methyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
It is known to be a reactant or precursor used for the synthesis of biologically active molecules . These molecules include 2-(4-pyridyl)thienopyridinones, which are used as GSK-3β inhibitors, and arylheteroarylmethylamines, which act as NR2B subtype of NMDA receptor antagonists with antidepressant activity .
Mode of Action
The compound is involved in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . This reaction is a type of palladium-catalyzed cross-coupling, which is a powerful tool for the formation of carbon-carbon bonds . The process involves the transmetalation of an organoboron compound (like our boronic acid) to a metal catalyst, followed by a reductive elimination step that forms the desired carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical pathways. It enables the formation of complex organic compounds from simpler ones, contributing to the synthesis of a wide range of biologically active molecules .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which are crucial for its role in suzuki-miyaura cross-coupling reactions .
Result of Action
The result of the action of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid is the formation of biologically active molecules, including GSK-3β inhibitors and NR2B subtype of NMDA receptor antagonists . These molecules have significant roles in various biological processes and therapeutic applications.
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include the presence of a catalyst (typically palladium in Suzuki-Miyaura reactions), the pH of the environment, and the presence of other reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-fluoro-2-methoxy-5-methylphenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Industry: Applied in the production of advanced materials, such as organic semiconductors and polymers.
Comparison with Similar Compounds
(4-Methoxyphenyl)boronic acid: Similar structure but lacks the fluoro and methyl groups.
(4-Methoxy-2-methylphenyl)boronic acid: Similar structure but lacks the fluoro group.
(5-Fluoro-2-methoxyphenyl)boronic acid: Similar structure but lacks the methyl group.
Uniqueness: (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid is unique due to the presence of all three substituents (fluoro, methoxy, and methyl) on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(4-fluoro-2-methoxy-5-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)8(13-2)4-7(5)10/h3-4,11-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBDEWYWLMIDPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)F)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716608 |
Source
|
Record name | (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207428-92-9 |
Source
|
Record name | (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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